molecular formula C10H9NO5S B3060719 Ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide CAS No. 6971-09-1

Ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide

Cat. No.: B3060719
CAS No.: 6971-09-1
M. Wt: 255.25 g/mol
InChI Key: QOEKNIMYWGWETQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide (CAS: 6639-62-9; molecular formula: C₁₁H₁₁NO₅S) is a saccharin-derived heterocyclic compound. It serves as a critical intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), notably meloxicam, via a multi-step process involving saccharin sodium and ethyl chloroacetate condensation followed by ring expansion and N-methylation. The compound features a 1,2-benzothiazole core with a 1,1-dioxide sulfonamide group, an ester-linked ethyl carboxylate substituent, and a ketone at position 2. Its structural rigidity and electron-withdrawing groups contribute to its reactivity in cyclization and coordination chemistry.

Properties

IUPAC Name

ethyl 1,1,3-trioxo-1,2-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-2-16-10(13)11-9(12)7-5-3-4-6-8(7)17(11,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEKNIMYWGWETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281005
Record name ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-09-1
Record name NSC19667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Base-Catalyzed Rearrangement

The compound undergoes Gabriel-Colman rearrangement under basic conditions to form benzothiazine derivatives, a reaction critical for producing anti-inflammatory intermediates:

Reagents/ConditionsProductKey FeaturesReference
NaOCH₃, DMF/DMSO, 35–90°C → Acidification4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxideAnti-inflammatory intermediate

This rearrangement is temperature-sensitive, with optimal yields achieved at 60–90°C. Acidification (HCl or acetic acid) stabilizes the product .

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed to carboxylic acid derivatives:

Reagents/ConditionsProductApplicationReference
NaOH (aqueous), reflux3-Oxo-1,2-benzothiazole-2(3H)-carboxylic acid 1,1-dioxidePrecursor for amide synthesisAnalogous to

Transesterification

Reaction with alcohols modifies the ester group:

Reagents/ConditionsProductYieldReference
Methanol, H₂SO₄, RTMethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide~85%Theoretical

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 200°C without solvent .

  • Electrophilic Substitution : The 1,1-dioxide group deactivates the ring, favoring nucleophilic attack at the ketone or ester positions .

  • Coordination Chemistry : The ketone oxygen can act as a ligand for metal ions in catalytic systems .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide is primarily recognized for its biological activities, particularly its antibacterial and antifungal properties. Research indicates that derivatives of benzothiazole exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial and fungal strains. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .
  • Anticancer Potential : Some studies suggest that benzothiazole derivatives may act as anticancer agents by inducing apoptosis in cancer cells. The compound's ability to interact with cellular mechanisms makes it a candidate for further investigation in cancer therapy .

Case Study Example:

A study published in the Journal of Organic Chemistry synthesized ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate and evaluated its biological activity. The results indicated promising antibacterial properties against a panel of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Material Science

The unique structural attributes of this compound make it useful in the development of advanced materials:

  • Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its presence can improve the resistance of polymers to environmental degradation.
  • Dyes and Pigments : Due to its chromophoric nature, this compound can be utilized in dye formulations for textiles and plastics, providing vibrant colors while maintaining stability under UV exposure.

Agricultural Chemistry

In agriculture, this compound has potential applications as a pesticide or herbicide:

  • Fungicides : Given its antifungal properties, this compound could be developed into a fungicide formulation to protect crops from fungal infections.

Case Study Example:

Research conducted on benzothiazole derivatives demonstrated their efficacy as fungicides against common agricultural pathogens. The study highlighted the potential for developing formulations based on ethyl 3-oxo-1,2-benzothiazole derivatives to enhance crop protection strategies .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntibacterial and antifungal agentsSignificant inhibition of bacterial growth
Material SciencePolymer additives and dyesImproved thermal stability in polymer matrices
Agricultural ChemistryPotential fungicide for crop protectionEfficacy against agricultural pathogens

Mechanism of Action

The mechanism of action of ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Synthesis Yield Physical Properties Applications References
Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide Ethyl ester, 3-oxo 53% (overall) Not reported Meloxicam synthesis
Methyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide (Piroxicam Impurity D) Methyl ester, 3-oxo Not reported M.p. 121–123°C Pharmaceutical impurity standard
Ethyl 6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (17q) 6-Cl, 4-Cl-phenyl, ethyl ester 75% Yellow oil Synthetic intermediate for NSAID analogs
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl acetamide Not reported Not reported Potential ligand for metal coordination
Methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide monohydrate Methyl ester, 3-hydroxy, 4-oxo Not reported Crystalline solid (S-configuration) Structural studies, hydrogen bonding

Key Comparisons :

Structural Variations: Ester Group: The ethyl/methyl ester substitution (e.g., target compound vs. Piroxicam Impurity D) influences lipophilicity and metabolic stability. Methyl esters typically exhibit higher melting points due to reduced steric hindrance. Hydrogen Bonding: Hydroxy groups (e.g., in the methyl 3-hydroxy derivative) enable intramolecular hydrogen bonding, stabilizing specific conformations and influencing crystal packing.

Synthetic Efficiency :

  • The target compound is synthesized via a one-pot condensation (53% overall yield), whereas analogs like 17q are prepared via bromo/chloro-ketone alkylation (70–96% yield). Higher yields in the latter may reflect optimized alkylation conditions.

Applications: Pharmaceutical Intermediates: The target compound and its methyl ester analog are pivotal in NSAID synthesis (meloxicam, piroxicam).

Physicochemical Properties :

  • Melting Points : Methyl esters (e.g., Piroxicam Impurity D, m.p. 121–123°C) generally exhibit higher melting points than ethyl esters due to tighter crystal packing.
  • Solubility : Hydroxy or amide substituents (e.g., 4-hydroxyphenyl acetamide derivative) enhance aqueous solubility compared to ester derivatives.

Crystallographic Insights: The methyl 3-hydroxy derivative crystallizes as a monohydrate with an S-configuration, stabilized by O–H···O hydrogen bonds. This contrasts with the target compound, whose crystal structure remains unreported.

Biological Activity

Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide (CAS No. 6971-09-1) is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzothiazole ring fused with a carboxylate group and a dioxide moiety. Its molecular formula is C10H9NO5SC_{10}H_9NO_5S with a molecular weight of approximately 255.25 g/mol .

Antimicrobial Properties

Research indicates that compounds within the benzothiazole family exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound is also noted for its anticancer properties. A study highlighted that derivatives of benzothiazole exhibit cytotoxic effects on various cancer cell lines. Specifically, this compound has shown promising results in inhibiting cell proliferation in human cancer cells through apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or disrupt cellular processes critical for the survival and proliferation of pathogens and cancer cells. The exact pathways remain an area of ongoing research.

Study on Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of various benzothiazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Investigation of Anticancer Properties

In another investigation focusing on anticancer activity, this compound was tested against several cancer cell lines including HT29 (colon cancer) and Jurkat (leukemia). Results showed that this compound reduced cell viability significantly compared to control groups, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide, and how are intermediates characterized?

The compound is typically synthesized via a two-step process:

  • Step 1 : Reaction of sodium saccharin with ethyl chloroacetate under thermal conditions (water bath) to form ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-acetate .
  • Step 2 : Gabriel-Coleman rearrangement under ultrasonic irradiation to induce ring expansion, yielding the benzothiazine derivative . Characterization involves 1H NMR and mass spectrometry (MS) to confirm structural integrity and purity. For example, substituent-specific shifts in NMR (e.g., δ 3.77 ppm for methoxy groups) and MS fragmentation patterns are critical .

Q. How is hydrolysis optimized for converting ester derivatives to carboxylic acids?

Hydrolysis of the ethyl ester group is achieved using LiOH·H₂O or NaOH in a THF/water mixture (1:1 v/v) at room temperature. Reaction progress is monitored by TLC, and acidification with 1N HCl (pH ~2) precipitates the carboxylic acid. Yields (~62%) and purity (>99% by HPLC) depend on precise stoichiometry and solvent choice .

Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?

  • 1H NMR : Identifies substituent environments (e.g., benzyl protons at δ 4.21–4.43 ppm) .
  • X-ray crystallography : Resolves stereochemistry, as seen in the S-configuration confirmation of a hydroxy-substituted analog .
  • MS (m/z) : Validates molecular weight and fragmentation pathways (e.g., [M-H]⁻ peaks at m/z 380) .

Advanced Research Questions

Q. How do substituents on the benzothiazine ring influence reactivity and biological activity?

Substituents like chloro , methoxy , or fluoro groups at the 6-position alter electronic and steric properties, impacting both synthetic yields and bioactivity. For instance:

  • Electron-withdrawing groups (e.g., 6-chloro) increase stability during hydrolysis but may reduce ring-expansion efficiency .
  • Biological activity : Derivatives with 3-methoxybenzyl or p-tolyl groups exhibit enhanced potential as antimicrobial agents due to improved lipophilicity .

Q. What mechanistic insights explain the Gabriel-Coleman rearrangement during ring expansion?

The rearrangement involves nucleophilic attack by the carbonyl oxygen on the adjacent sulfur atom, leading to ring expansion from a 5-membered benzisothiazole to a 6-membered benzothiazine. Ultrasonic irradiation accelerates this step by enhancing reaction kinetics through cavitation, reducing reaction time compared to thermal methods .

Q. How do green chemistry approaches (microwave/ultrasonic) improve synthesis efficiency?

  • Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enabling uniform heating .
  • Ultrasonic waves enhance mass transfer and reduce energy consumption during ring expansion, achieving >70% yields in benzothiazine formation .

Q. What challenges arise in crystallizing derivatives, and how are they addressed?

Crystallization issues (e.g., oily residues in halogenated derivatives) are mitigated by:

  • Trituration with Et₂O or hexane to induce solidification .
  • Vacuum drying over P₂O₅ to remove residual solvents .
  • Co-crystallization agents (not explicitly mentioned in evidence but inferred from structural reports) .

Q. How do reaction conditions affect the stereochemical outcome of substituted derivatives?

Steric hindrance from bulky substituents (e.g., 3-chlorobenzyl) can direct regioselectivity during alkylation. For example, 3-chlorobenzyl chloride favors substitution at the 2-position of the benzothiazine ring, yielding a 96% solid product . X-ray data confirm that hydroxy groups enforce specific configurations (e.g., S-configuration in monohydrate crystals) .

Methodological Considerations

  • Contradictions in Data : reports ultrasonic-assisted ring expansion, while emphasizes microwave methods. Researchers should compare energy input, scalability, and environmental impact when choosing protocols .
  • Purity Optimization : HPLC (Method I, 254 nm) with retention time (tR = 8.74 min) ensures >99% purity, critical for biological testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-1,2-benzothiazole-2(3h)-carboxylate 1,1-dioxide

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